molecular formula C13H8ClN3O B11802149 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one

2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one

Cat. No.: B11802149
M. Wt: 257.67 g/mol
InChI Key: ORUWNNQPLOTPRP-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its unique structure, which includes a pyrido[2,3-B]pyrazine core substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with phenylhydrazine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as DNA or enzymes, to exert its effects. For instance, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage . In optoelectronic applications, the compound’s high photoluminescence efficiency is attributed to its unique electronic structure, which allows for efficient light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its high photoluminescence efficiency and potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

2-chloro-4-phenylpyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C13H8ClN3O/c14-11-13(18)17(9-5-2-1-3-6-9)12-10(16-11)7-4-8-15-12/h1-8H

InChI Key

ORUWNNQPLOTPRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C(C2=O)Cl

Origin of Product

United States

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